3,3-dimethylcycloheptane-1-carboxylic acid
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Overview
Description
3,3-Dimethylcycloheptane-1-carboxylic acid is a cyclic carboxylic acid with the molecular formula C10H18O2. It is a colorless, crystalline solid that is soluble in water and organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylcycloheptane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cycloheptanone followed by carboxylation. The reaction typically proceeds as follows:
Alkylation: Cycloheptanone is treated with a strong base such as sodium hydride (NaH) to form the enolate ion. This enolate is then alkylated with methyl iodide (CH3I) to introduce the dimethyl groups at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, dry ether as solvent.
Substitution: SOCl2, pyridine as a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Acid chlorides.
Scientific Research Applications
3,3-Dimethylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-dimethylcycloheptane-1-carboxylic acid exerts its effects depends on the specific application. In enzymatic reactions, the carboxylic acid group can act as a substrate for various enzymes, leading to the formation of different products. The molecular targets and pathways involved vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-cyclohexanecarboxylic acid: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Cyclohexanecarboxylic acid: Lacks the dimethyl substitution at the 3-position.
Uniqueness
3,3-Dimethylcycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure and the presence of two methyl groups at the 3-position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2751620-41-2 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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